3-Amino-N-hydroxypyrazine-2-carboxamide

Description

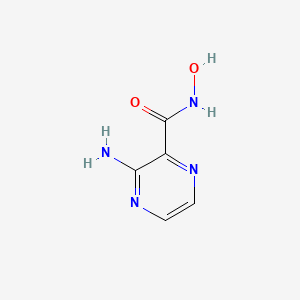

Structure

2D Structure

3D Structure

Properties

CAS No. |

24719-09-3 |

|---|---|

Molecular Formula |

C5H6N4O2 |

Molecular Weight |

154.13 g/mol |

IUPAC Name |

3-amino-N-hydroxypyrazine-2-carboxamide |

InChI |

InChI=1S/C5H6N4O2/c6-4-3(5(10)9-11)7-1-2-8-4/h1-2,11H,(H2,6,8)(H,9,10) |

InChI Key |

XDFKSKHEFRFJOS-UHFFFAOYSA-N |

SMILES |

C1=CN=C(C(=N1)C(=O)NO)N |

Canonical SMILES |

C1=CN=C(C(=N1)C(=O)NO)N |

Other CAS No. |

24719-09-3 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino N Hydroxypyrazine 2 Carboxamide and Its Precursors

Synthesis of Key Intermediates for Pyrazine (B50134) Carboxamide Synthesis

The foundation of synthesizing 3-Amino-N-hydroxypyrazine-2-carboxamide lies in the efficient preparation of its core pyrazine structure with the required substituents.

Pathways to 3-Aminopyrazine-2-carboxylic Acid Derivatives

The synthesis of derivatives of 3-aminopyrazine-2-carboxylic acid is a critical step, and several methodologies have been developed to achieve this. These derivatives serve as versatile precursors for the final target compound.

One common approach involves a two-step procedure starting from 3-aminopyrazine-2-carboxylic acid. The first step is a Fischer esterification, where the carboxylic acid is treated with an alcohol, such as methanol (B129727), in the presence of a strong acid catalyst like sulfuric acid, to yield the corresponding ester, for instance, methyl 3-aminopyrazine-2-carboxylate. nih.gov This ester can then undergo aminolysis with a variety of amines to form the desired N-substituted 3-aminopyrazine-2-carboxamides. nih.gov Microwave irradiation has been shown to facilitate this amidation step. nih.gov

Alternatively, direct amidation of 3-aminopyrazine-2-carboxylic acid can be achieved using a coupling agent. nih.gov A widely used reagent for this purpose is 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov In this method, the carboxylic acid is treated with CDI in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov This reaction forms a highly reactive acyl-imidazole intermediate, which readily reacts with an added amine to produce the corresponding carboxamide. nih.gov This one-pot procedure avoids the need to isolate the intermediate ester, making it an efficient route. nih.gov

The table below summarizes the key aspects of these synthetic procedures.

| Starting Material | Reagents | Intermediate | Product | Key Features |

| 3-Aminopyrazine-2-carboxylic acid | 1. H₂SO₄, Methanol2. Substituted amine, NH₄Cl, Microwave | Methyl 3-aminopyrazine-2-carboxylate | N-Substituted 3-aminopyrazine-2-carboxamide (B1665363) | Two-step process, intermediate ester is isolated. nih.gov |

| 3-Aminopyrazine-2-carboxylic acid | 1. CDI, DMSO2. Substituted amine, Microwave | Acyl-imidazole intermediate | N-Substituted 3-aminopyrazine-2-carboxamide | One-pot reaction, avoids isolation of intermediate. nih.gov |

Synthesis of 3-Hydroxypyrazine-2-carboxamide (B1682577)

Another crucial precursor is 3-hydroxypyrazine-2-carboxamide. Its synthesis provides an alternative route to functionalized pyrazine carboxamides.

A notable method for the synthesis of 3-hydroxypyrazine-2-carboxamide involves the condensation of an α-amino amide with a 1,2-dicarbonyl compound. Specifically, 2-aminomalonamide can be reacted with glyoxal (B1671930) in an aqueous alkaline solution. chemicalbook.com The reaction is typically initiated at a low temperature and then allowed to warm to room temperature to drive the cyclization and formation of the pyrazine ring. chemicalbook.com

The reaction conditions for this condensation are summarized in the table below.

| Reactants | Solvent | Base | Temperature | Yield |

| 2-Aminomalonamide, 40% Glyoxal aqueous solution | Water | 20% Sodium hydroxide | -10°C to 22°C | 91.2% chemicalbook.com |

While less commonly described for the direct synthesis of the unsubstituted amide, the amidation of 3-hydroxypyrazine-2-carboxylic acid is a potential pathway. This would typically involve the activation of the carboxylic acid group followed by reaction with an amine source. This approach is more frequently employed for the synthesis of N-substituted amides.

Direct Synthetic Routes for this compound

The direct synthesis of this compound presents a significant challenge due to the presence of the reactive 3-amino group, which can compete with hydroxylamine (B1172632) for the activated carboxylic acid derivative.

Reaction Conditions and Optimizations

While a specific, optimized one-step synthesis for this compound from 3-aminopyrazine-2-carboxylic acid is not extensively documented in readily available literature, the synthesis would likely proceed through the activation of the carboxylic acid followed by reaction with hydroxylamine.

A plausible route involves the conversion of 3-aminopyrazine-2-carboxylic acid to its more reactive acid chloride or ester derivative. For instance, the methyl ester, methyl 3-aminopyrazine-2-carboxylate, can be synthesized as previously described. nih.gov This ester could then be reacted with hydroxylamine hydrochloride in the presence of a base to form the desired N-hydroxyamide.

Alternatively, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) could be employed to facilitate the direct coupling of 3-aminopyrazine-2-carboxylic acid with hydroxylamine. thermofisher.com The use of these coupling agents can be optimized in terms of solvent, temperature, and stoichiometry to favor the formation of the N-hydroxyamide over side products. The presence of the 3-amino group would necessitate careful control of the reaction pH to minimize its nucleophilicity and prevent self-condensation or reaction with the activated carboxylic acid. Protection of the 3-amino group with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, could be a necessary step to ensure the selective formation of the N-hydroxyamide, followed by a deprotection step to yield the final product.

Further research and optimization would be required to establish a robust and high-yielding direct synthesis of this compound. This would involve a systematic study of activating agents, reaction conditions, and the potential need for protecting group strategies to manage the reactivity of the 3-amino group.

Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamide Derivatives

The preparation of N-substituted 3-aminopyrazine-2-carboxamide derivatives is primarily achieved through the amidation of 3-aminopyrazine-2-carboxylic acid or its activated forms. Researchers have developed several procedures to facilitate this transformation, often with the goal of improving yields, reducing reaction times, and simplifying purification processes.

General Synthetic Procedures (e.g., Procedure A and Procedure B)

Two prominent methods, often designated as Procedure A and Procedure B, have been established for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides. rsc.org

Procedure A involves a two-step sequence starting with the Fischer esterification of 3-aminopyrazine-2-carboxylic acid. rsc.org This initial step, typically carried out using methanol and sulfuric acid at room temperature, converts the carboxylic acid to its corresponding methyl ester. rsc.orgnih.gov The subsequent step is the aminolysis of the methyl ester with a desired amine. This reaction is often facilitated by the presence of ammonium (B1175870) chloride and can be accelerated using microwave irradiation. rsc.orgnih.gov

Procedure B offers a more direct one-pot approach. rsc.org It commences with the activation of 3-aminopyrazine-2-carboxylic acid using a coupling agent, most commonly 1,1'-carbonyldiimidazole (CDI), in an anhydrous solvent like dimethyl sulfoxide (DMSO). rsc.orgnih.gov This forms a highly reactive acyl-imidazole intermediate. The appropriate amine is then added to the reaction mixture, leading to the formation of the desired N-substituted amide. This step is also frequently enhanced by the application of microwave energy. rsc.orgnih.gov

A key distinction between these two procedures lies in the handling of the intermediate. In Procedure A, the methyl ester intermediate is typically isolated and can be stored before proceeding to the aminolysis step. rsc.org Conversely, Procedure B generates the activated acid intermediate in situ, which is immediately consumed in the subsequent reaction without isolation. rsc.org

Table 1: Comparison of General Synthetic Procedures

| Feature | Procedure A | Procedure B |

| Starting Material | 3-Aminopyrazine-2-carboxylic acid | 3-Aminopyrazine-2-carboxylic acid |

| Key Reagents | Methanol, H₂SO₄, Amine, NH₄Cl | 1,1'-Carbonyldiimidazole (CDI), Amine |

| Intermediate | Methyl 3-aminopyrazine-2-carboxylate (Isolated) | Acyl-imidazole intermediate (Not isolated) |

| Number of Steps | Two | One-pot (two reaction steps) |

| Typical Conditions | Esterification at rt; Aminolysis with MW | Activation at rt; Amidation with MW |

Application of Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in the synthesis of N-substituted 3-aminopyrazine-2-carboxamide derivatives, offering significant advantages over conventional heating methods. tandfonline.comrsc.org The primary benefits include drastically reduced reaction times, often from hours to minutes, and frequently improved reaction yields. tandfonline.comnih.gov

In the context of both Procedure A and Procedure B, microwave irradiation is typically employed in the final amidation step. For instance, in the aminolysis of methyl 3-aminopyrazine-2-carboxylate (from Procedure A), microwave heating at temperatures around 130 °C for approximately 40 minutes has been shown to be effective. rsc.orgnih.gov Similarly, in Procedure B, the reaction between the CDI-activated acid and the amine is often carried out under microwave irradiation at about 120 °C for 30 minutes. rsc.orgnih.gov

The efficiency of microwave heating stems from the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This accelerated energy transfer facilitates faster reaction rates and can also lead to cleaner reactions with fewer byproducts. The use of microwave-assisted synthesis is particularly advantageous in the aminodehalogenation of precursors like 3-chloropyrazine-2-carboxamide (B1267238) to produce various 3-amino derivatives. rsc.org

Table 2: Examples of Microwave-Assisted Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides

| Precursor | Amine | Conditions | Product | Reference |

| Methyl 3-aminopyrazine-2-carboxylate | Substituted benzylamine | MW: 130 °C, 40 min, 90 W | N-benzyl-3-aminopyrazine-2-carboxamide derivatives | rsc.orgnih.gov |

| 3-Aminopyrazine-2-carboxylic acid + CDI | Benzylamine/Alkylamine/Aniline | MW: 120 °C, 30 min, 100 W | N-substituted 3-aminopyrazine-2-carboxamide derivatives | rsc.orgnih.gov |

| 3-Chloropyrazine-2-carboxamide | Substituted benzylamines | Conventional vs. MW heating | 3-(Benzylamino)pyrazine-2-carboxamide derivatives | rsc.org |

Advancements in Green Chemistry Approaches for Pyrazine Carboxamide Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazine carboxamides, aiming to develop more environmentally benign and sustainable processes. These approaches focus on reducing waste, avoiding hazardous reagents and solvents, and improving energy efficiency.

One significant advancement is the use of biocatalysis. For example, the enzyme Lipozyme® TL IM from Thermomyces lanuginosus has been successfully employed to catalyze the amidation of pyrazine esters with various amines. rsc.org This enzymatic method can be conducted at mild temperatures (e.g., 45 °C) in greener solvents like tert-amyl alcohol, achieving high yields in remarkably short reaction times, especially when implemented in a continuous-flow system. rsc.org This biocatalytic approach not only avoids the use of harsh chemical activating agents but also utilizes a renewable and biodegradable catalyst.

Another green strategy involves the development of one-pot synthetic routes that minimize intermediate purification steps and reduce solvent usage. tandfonline.comtandfonline.com For instance, a simple, cost-effective, and environmentally friendly one-pot method for preparing pyrazine derivatives has been reported, which is considered superior to many existing methods. tandfonline.comtandfonline.com The use of water as a solvent in the synthesis of structural analogs of favipiravir (B1662787), a pyrazine carboxamide derivative, further highlights the move towards more sustainable practices. nih.gov This method involves a one-pot condensation reaction and is lauded for its short reaction time and simple product purification. nih.gov

Furthermore, the development of catalytic systems based on earth-abundant and non-toxic metals is another area of progress. For example, manganese pincer complexes have been used to catalyze the dehydrogenative coupling of β-amino alcohols to form symmetrical pyrazine derivatives, producing only hydrogen gas and water as byproducts. nih.gov This atom-economical approach represents a significant step towards a more sustainable synthesis of the pyrazine core structure.

Table 3: Green Chemistry Approaches in Pyrazine Carboxamide Synthesis

| Approach | Key Features | Example | Reference |

| Biocatalysis | Use of enzymes, mild reaction conditions, greener solvents, high yields, short reaction times. | Synthesis of pyrazinamide (B1679903) derivatives using Lipozyme® TL IM in tert-amyl alcohol. | rsc.org |

| One-Pot Synthesis | Reduced waste, simplified procedures, cost-effective, environmentally benign. | One-pot synthesis of pyrazine derivatives of pentacyclic triterpenoids. | tandfonline.comtandfonline.com |

| Aqueous Synthesis | Use of water as a safe and environmentally friendly solvent, simple purification. | One-pot condensation for the synthesis of 3-hydroxy-5-arylpyrazine-2-carboxamides in water. | nih.gov |

| Atom-Economical Catalysis | Use of earth-abundant metal catalysts, generation of benign byproducts. | Manganese-catalyzed dehydrogenative coupling for pyrazine synthesis. | nih.gov |

Molecular and Electronic Structure Elucidation of 3 Amino N Hydroxypyrazine 2 Carboxamide

Spectroscopic Characterization Methods in Structure Confirmation

Spectroscopic techniques provide empirical data on the molecular structure, connectivity, and functional groups present in 3-Amino-N-hydroxypyrazine-2-carboxamide.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, the IR spectrum would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amino group (-NH₂) are expected to appear as two distinct bands in the region of 3400-3300 cm⁻¹. The amide N-H stretch would also be present in this region. A strong absorption band corresponding to the amide carbonyl (C=O) stretch is anticipated around 1640-1685 cm⁻¹. The O-H stretch of the hydroxyl group is expected to be a broad band, likely in the 3200-3500 cm⁻¹ region, potentially overlapping with the N-H stretches. Vibrations associated with the pyrazine (B50134) ring (C=N and C=C stretching) would appear in the 1600-1400 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) * |

| Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3400 - 3300 |

| Hydroxyl (-OH) | Stretch (H-bonded) | 3500 - 3200 (broad) |

| Amide (-NH) | Stretch | ~3300 |

| Amide Carbonyl (C=O) | Stretch | 1685 - 1640 |

| Pyrazine Ring | C=N, C=C Stretches | 1600 - 1400 |

| Note: Based on typical values for related pyrazine carboxamide structures. researchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the elemental composition and, consequently, the molecular formula of the compound. For this compound, with a molecular formula of C₅H₆N₄O₂, the theoretical exact mass can be calculated. HRMS analysis would aim to find an experimental mass that matches this theoretical value to within a few parts per million (ppm), thus confirming the molecular formula.

| Parameter | Value |

| Molecular Formula | C₅H₆N₄O₂ |

| Theoretical Exact Mass | 154.0491 |

| Expected HRMS Result (e.g., [M+H]⁺) | 155.0569 |

Computational Approaches to Molecular Structure

In conjunction with spectroscopic methods, computational chemistry offers powerful tools for predicting and understanding the three-dimensional structure and stability of this compound.

Energy Minimization and Conformational Analysis

Energy minimization calculations are used to find the most stable three-dimensional arrangement of atoms in a molecule, known as the global minimum energy conformation. For this compound, these calculations would explore the rotational possibilities around the single bonds, particularly the C-C bond between the pyrazine ring and the carboxamide group, and the C-N bond of the amide. Studies on similar N-substituted 3-aminopyrazine-2-carboxamides have shown that conformations with a trans amide bond are generally more stable than those with a cis amide bond by several kcal/mol. researchgate.net It is also predicted that an intramolecular hydrogen bond could form between the 3-amino group and the carbonyl oxygen of the carboxamide, which would further stabilize the planar conformation of the molecule. researchgate.net

Molecular Dynamics Simulations for Structural Stability

Molecular Dynamics (MD) simulations provide insights into the behavior and stability of a molecule over time at a given temperature and in a specific environment (e.g., in a solvent). For this compound, an MD simulation would model the atomic movements, revealing the flexibility of the molecule and the persistence of key structural features like intramolecular hydrogen bonds. By simulating the molecule in a solvent like water, MD can help understand how solute-solvent interactions might influence its conformational preferences. Such simulations are crucial for assessing the stability of the lowest-energy conformer identified through energy minimization. Studies on related pyrazine derivatives often employ force fields like AMBER to predict their 3D structures and dynamics. researchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory for Frontier Molecular Orbitals)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the molecular and electronic properties of chemical compounds. researchgate.net For molecules like this compound, DFT can be employed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic characteristics such as the distribution of the frontier molecular orbitals. chemrxiv.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. uantwerpen.be The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. nih.gov A smaller energy gap generally implies higher reactivity.

In computational studies of related pyrazine derivatives, DFT methods such as B3LYP with various basis sets (e.g., 6-311++G(d,p)) are commonly used to calculate these orbital energies. nih.gov The analysis of these orbitals reveals that for many pyrazine carboxamides, the HOMO is often localized on the electron-rich pyrazine ring and the amino substituents, while the LUMO tends to be distributed across the electron-deficient carboxamide and pyrazine systems. uantwerpen.beresearchgate.net This distribution dictates the sites most susceptible to electrophilic and nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Pyrazine Carboxamide Derivative (Calculated via DFT) Note: The following data is representative of typical values found for this class of compounds and is for illustrative purposes, as specific experimental data for this compound is not available.

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -2.0 |

| Energy Gap (ΔE) | 4.5 |

This illustrative data suggests a significant energy gap, indicating good kinetic stability for the molecule under normal conditions.

Analysis of Noncovalent Interactions within the Compound Structure

Noncovalent interactions play a critical role in defining the three-dimensional structure, conformation, and crystal packing of molecules. For this compound, several intramolecular noncovalent interactions are expected to be significant.

The most prominent of these is likely an intramolecular hydrogen bond. Studies on structurally similar 3-aminopyrazine-2-carboxamide (B1665363) derivatives have shown the formation of a stable, six-membered ring through a hydrogen bond between a hydrogen atom of the 3-amino group (the donor) and the oxygen atom of the carboxamide group (the acceptor). nih.gov This interaction significantly influences the planarity and conformational preference of the molecule.

N-H···O: The principal intramolecular hydrogen bond.

C-H···N/O: Weaker interactions between carbon-bound hydrogens on the pyrazine ring and the nitrogen or oxygen atoms.

These interactions are crucial for determining the molecule's preferred shape in both isolated and condensed phases. The strength of these bonds, often quantified by their dissociation energies, can be computationally estimated. For instance, N-H···O interactions in similar heterocyclic systems have been calculated to have dissociation energies in the range of 5 kcal/mol, indicating a relatively strong noncovalent bond. mdpi.com

Table 2: Potential Intramolecular Noncovalent Interactions in this compound

| Interaction Type | Donor | Acceptor | Expected Significance |

| Hydrogen Bond | 3-Amino Group (N-H) | Carboxamide Oxygen (C=O) | High |

| Hydrogen Bond | Hydroxy Group (O-H) | Pyrazine Nitrogen | Moderate |

| Weak C-H Interaction | Pyrazine C-H | Carboxamide/Hydroxy Oxygen | Low |

The interplay of these noncovalent forces is fundamental to the molecule's structural chemistry and its potential interactions with biological targets.

Mechanistic Investigations of Biological Activities

Mechanisms of Antiviral Action

The primary antiviral mechanism of 3-Amino-N-hydroxypyrazine-2-carboxamide is centered on the disruption of viral replication and transcription processes. This is achieved through a multi-step process involving intracellular activation and subsequent interaction with viral enzymes.

Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

A key target of this compound is the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of most RNA viruses. nih.govdrugbank.com The compound itself is a prodrug and must be metabolized intracellularly to its active form. drugbank.comthe-innovation.org This active metabolite, a ribonucleoside triphosphate analogue, then competes with natural purine (B94841) nucleosides for incorporation into the nascent viral RNA strand by the RdRp. nih.govimmune-system-research.com

The binding of the active metabolite to the RdRp is selective and potent. nih.govjst.go.jp This selectivity is crucial as it has a significantly lower affinity for human DNA and RNA polymerases, which contributes to its therapeutic window. nih.govimmune-system-research.com The catalytic domain of RdRp is highly conserved across many RNA viruses, which explains the broad-spectrum antiviral activity of the compound. nih.govjst.go.jp By inhibiting the RdRp, the elongation of the viral RNA genome is effectively halted, preventing the virus from producing new copies of itself. drugbank.com

Table 1: Inhibitory Activity against Various Polymerases

| Polymerase | IC50 (μM) | Selectivity vs. Influenza RdRp |

|---|---|---|

| Influenza Virus RdRp | 0.341 | 1 |

| Human DNA Polymerase α | >1000 | >2932 |

| Human DNA Polymerase β | >1000 | >2932 |

| Human DNA Polymerase γ | >1000 | >2932 |

| Human RNA Polymerase II | 905 | 2650 |

Data sourced from research on the selective inhibition of viral RdRp. nih.govimmune-system-research.com

Cellular Phosphorylation and Ribonucleoside Triphosphate (RTP) Metabolite Formation

For this compound to become active, it must undergo intracellular conversion to its triphosphate form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP). wikipedia.orgnih.govdrugbank.com This process involves two key enzymatic steps: ribosylation followed by phosphorylation. drugbank.comnih.gov Cellular enzymes catalyze this transformation, converting the prodrug into a structural mimic of a purine ribonucleoside. nih.govcrie.ru

The formation of the active favipiravir-RTP metabolite is a critical determinant of the compound's antiviral efficacy. nih.gov Studies have shown that the intracellular concentration of favipiravir-RTP increases with higher extracellular concentrations of the parent compound. nih.gov This conversion process is efficient within the host cell, leading to the accumulation of the active metabolite, which can then effectively compete with endogenous nucleosides for incorporation by the viral RdRp. nih.gov The unique activation pathway, involving phosphoribosylation of the pyrazine (B50134) base, distinguishes it from many other nucleoside antiviral agents. chemrar.ru

Differential Activation and Cell-Line Dependent Metabolism

The efficiency of the intracellular activation of this compound to its active triphosphate form can vary depending on the cell line. actanaturae.ruoup.com This differential metabolism can influence the compound's antiviral potency in different cellular environments. For instance, its non-fluorinated analog, T-1105 (3-hydroxypyrazine-2-carboxamide), has shown higher antiviral activity in Madin-Darby canine kidney (MDCK) cells, where the formation of its active triphosphate metabolite is more robust compared to other cell lines. actanaturae.ru

This cell-line dependency suggests that the enzymatic machinery responsible for the phosphorylation cascade may be expressed or regulated differently across various cell types. oup.com Research using different cell lines, such as MDCK, Vero, and HeLa cells, has demonstrated that while the production of the active metabolite is generally of a similar magnitude, subtle differences can exist, potentially impacting the in vitro antiviral activity observed. oup.com Understanding these metabolic variations is crucial for extrapolating in vitro findings to in vivo efficacy.

Role of Compound-Induced Lethal RNA Transversion Mutations

Beyond direct inhibition of the RdRp, another significant mechanism of antiviral action for this compound is the induction of lethal mutagenesis. asm.orgnih.gov When the active metabolite, favipiravir-RTP, is incorporated into the viral RNA, it can be misread by the polymerase during subsequent replication cycles. nih.gov This leads to an accumulation of mutations throughout the viral genome. asm.org

Specifically, the incorporation of favipiravir-RTP has been shown to cause an increase in G to A and C to U (or T) transversion mutations. crie.ruasm.orgnih.gov This high rate of mutation, often referred to as "viral error catastrophe," results in the production of non-viable virus particles, effectively reducing the infectious viral load without necessarily decreasing the total number of viral RNA copies. asm.org This mutagenic effect is a key aspect of its broad-spectrum activity and contributes to a high barrier against the development of viral resistance. chemrar.ruasm.org

Table 2: Mutagenic Effect of this compound

| Parameter | Observation |

|---|---|

| Mutation Types | Enrichment of G→A and C→T transversions. asm.orgnih.gov |

| Mutation Rate | Increases in a dose-dependent manner. crie.ru |

| Effect on Virus | Generates nonviable viral phenotypes. asm.org |

| Viral Infectivity | Specific infectivity is reduced. asm.org |

Data compiled from studies on the lethal mutagenesis induced by the compound.

Mechanisms of Antimicrobial Action

While the primary focus of research on this compound has been its antiviral properties, some studies have explored its potential as an antimicrobial agent.

Antibacterial Mechanisms

The investigation into the antibacterial mechanisms of this compound and its derivatives is an emerging area of research. Structurally related pyrazinecarboxamides have been evaluated for their activity against various bacteria. nih.govnih.gov For instance, certain N-substituted 3-aminopyrazine-2-carboxamides have demonstrated activity against Mycobacterium tuberculosis and other bacteria. nih.gov

The proposed mechanism for some pyrazinamide (B1679903) derivatives involves the inhibition of key bacterial enzymes. One such target is the enoyl-acyl carrier protein (ACP) reductase (InhA), an essential enzyme in the fatty acid synthesis pathway of mycobacteria. researchgate.netmdpi.com By inhibiting this enzyme, the synthesis of mycolic acids, crucial components of the mycobacterial cell wall, is disrupted. mdpi.com However, it is important to note that the direct antibacterial mechanism of this compound itself is not as well-characterized as its antiviral actions, and much of the understanding is based on the activity of structurally similar compounds. researchgate.net Further research is needed to fully elucidate its specific antibacterial targets and mechanisms.

Antifungal Mechanisms

While direct mechanistic studies on the antifungal action of this compound are not extensively documented, research on structurally similar pyrazine and pyrazole (B372694) carboxamide derivatives provides significant insights into potential modes of action. The antifungal activity of these compounds is often attributed to their ability to interfere with essential fungal cellular processes.

One of the key mechanisms identified for related carboxamide fungicides is the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death. For instance, a series of N-(alkoxy)diphenyl ether carboxamide derivatives have been designed as novel SDH inhibitors. Molecular docking studies of these compounds revealed that the carboxamide fragment can form hydrogen bonds with key amino acid residues like Tryptophan (Trp) in the enzyme's binding pocket, while other parts of the molecule engage in hydrophobic and π–π interactions. mdpi.com This suggests that the carboxamide moiety, also present in this compound, is critical for this interaction.

Furthermore, studies on various pyrazole and pyrazine carboxamide derivatives have demonstrated their efficacy against a range of phytopathogenic fungi. The antifungal activity is typically evaluated by measuring the inhibition of mycelial growth. For example, certain novel pyrazole carboxamide derivatives containing a hydrazone moiety have shown considerable activity against G. zeae, F. oxysporium, and C. mandshurica. d-nb.info The structure-activity relationship (SAR) studies often indicate that the nature and position of substituents on the pyrazine or pyrazole ring significantly influence the antifungal potency.

Interactive Table: Antifungal Activity of Selected Carboxamide Derivatives

While these findings are for related heterocyclic carboxamides, they strongly suggest that this compound could exert its antifungal effects through similar mechanisms, such as enzyme inhibition. The presence of the pyrazine ring with its nitrogen heteroatoms, combined with the carboxamide group, provides a scaffold conducive to binding with fungal enzymes.

Antimycobacterial Mechanisms

The antimycobacterial potential of this compound can be inferred from the well-established mechanisms of its structural analog, pyrazinamide (PZA), a first-line anti-tuberculosis drug. semanticscholar.org The mode of action of PZA is multifaceted and crucial for its efficacy against semi-dormant tubercle bacilli residing in acidic environments. semanticscholar.org

PZA is a prodrug that is converted into its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PncA). semanticscholar.orgrsc.org POA is believed to have multiple targets within the mycobacterial cell. One of the primary mechanisms involves the disruption of membrane transport and energetics. In the acidic environment of macrophages, POA is protonated and diffuses out of the cell. However, in the neutral cytoplasm of the mycobacterium, it deprotonates and accumulates, leading to a drop in intracellular pH which can disrupt pH-sensitive enzymes and membrane potential. mdpi.com

Another significant mechanism of PZA/POA action is the inhibition of fatty acid synthase I (FAS-I), an enzyme essential for the synthesis of mycolic acids, which are critical components of the mycobacterial cell wall. semanticscholar.org Inhibition of FAS-I compromises the integrity of the cell wall, rendering the bacterium susceptible to other stresses. More recent studies have also suggested that PZA may inhibit aspartate decarboxylase (PanD), an enzyme involved in the biosynthesis of coenzyme A, which is vital for cellular metabolism and energy production. mdpi.com

Derivatives of pyrazine-2-carboxamide have been synthesized and evaluated for their antimycobacterial activity, with some showing potent effects against Mycobacterium tuberculosis. For some of these derivatives, molecular docking studies have suggested that they may also act by inhibiting enoyl-ACP reductase (InhA), another key enzyme in the mycolic acid biosynthesis pathway. mdpi.com The pyrazine carboxamide group appears to play a crucial role in the binding interactions with these enzymatic targets. mdpi.com

Interactive Table: Antimycobacterial Activity of Selected Pyrazinamide Derivatives

Given its structural similarity to PZA, this compound is likely to share some of these antimycobacterial mechanisms. The presence of the pyrazine core and the carboxamide side chain suggests that it could also function as a prodrug, potentially targeting cell wall synthesis or cellular energetics.

Mechanistic Insights into Corrosion Inhibition

Recent studies have highlighted the potential of pyrazine derivatives as effective corrosion inhibitors for metals in acidic media. The compound N-hydroxypyrazine-2-carboxamide, which is structurally very similar to this compound, has been investigated as a green corrosion inhibitor for mild steel in a 1 M HCl solution. tandfonline.com

The primary mechanism of corrosion inhibition by such organic compounds is the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. researchgate.netjetir.org The efficiency of this process depends on the chemical structure of the inhibitor, particularly the presence of heteroatoms (like nitrogen and oxygen), aromatic rings, and polar functional groups. jetir.orgresearchgate.net

The adsorption of N-hydroxypyrazine-2-carboxamide on a mild steel surface was found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal. tandfonline.com The adsorption process can be classified as either physisorption, involving electrostatic interactions between the charged metal surface and the inhibitor molecules, or chemisorption, which involves the formation of coordinate bonds between the heteroatoms of the inhibitor and the vacant d-orbitals of the metal atoms. jetir.org

For pyrazine derivatives, the nitrogen atoms in the pyrazine ring and the oxygen and nitrogen atoms in the carboxamide group are key centers for adsorption. researchgate.net These heteroatoms act as Lewis bases, donating their lone pair of electrons to the Lewis acid metal surface, leading to the formation of a stable, protective layer. The aromatic pyrazine ring can also contribute to the adsorption through π-electron interactions with the metal surface.

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that N-hydroxypyrazine-2-carboxamide acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. tandfonline.com The inhibition efficiency increases with the concentration of the inhibitor, reaching up to 93.51% at 200 ppm for N-hydroxypyrazine-2-carboxamide. tandfonline.com

Interactive Table: Corrosion Inhibition Efficiency of N-hydroxypyrazine-2-carboxamide

The presence of the additional amino group in this compound would likely enhance its corrosion inhibition properties due to the presence of another nitrogen atom that can participate in the adsorption process.

Structure Activity Relationship Sar Studies of 3 Amino N Hydroxypyrazine 2 Carboxamide Derivatives

SAR in Antiviral Efficacy

The investigation into the antiviral potential of 3-Amino-N-hydroxypyrazine-2-carboxamide derivatives has revealed critical insights into how structural modifications influence their activity against various RNA viruses. These studies are largely anchored by research into favipiravir (B1662787), a fluorinated analog, and its derivatives.

Impact of Pyrazine (B50134) Ring Substitutions on Potency

Substitutions on the pyrazine ring are a key determinant of the antiviral potency of this compound derivatives. The presence of a fluorine atom at the C-6 position, as seen in favipiravir (T-705), is thought to enhance the binding energy of the molecule with the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. nih.gov This enhancement is a contributing factor to its broad-spectrum antiviral activity. nih.gov

However, the non-fluorinated analog, T-1105 (3-hydroxypyrazine-2-carboxamide), also demonstrates significant antiviral effects, indicating that while the fluorine atom contributes to potency, it is not an absolute requirement for activity. nih.govnih.gov In fact, in some instances, T-1105 has shown antiviral activity that is two- to five-fold higher than that of favipiravir. nih.gov The efficacy of T-1105 and its activated form, T-1105-RTP, can be cell-line dependent. nih.gov For example, T-1105 exhibited greater antiviral activity in MDCK cells. nih.gov

Further studies on aryl-substituted analogs have provided more insights. The synthesis of 3-hydroxy-5-arylpyrazine-2-carboxamides has shown that substitutions at the 5-position of the pyrazine ring can yield compounds with potential antiviral activity. nih.gov For instance, the introduction of a 4-fluorophenyl group at the C-5 or C-6 position results in compounds that are subjects of ongoing research for their antiviral properties. nih.gov

Influence of Carboxamide Moiety Modifications on Efficacy

Modifications to the carboxamide moiety of this compound derivatives also play a significant role in their antiviral efficacy. The primary amine of the carboxamide is a key site for derivatization. For example, the synthesis of (E)-N-(4-cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide (cyanorona-20), a derivative of favipiravir, has been reported to be a potent and selective inhibitor of SARS-CoV-2 RdRp. actanaturae.ru This suggests that strategic modifications at the carboxamide nitrogen can lead to enhanced potency and selectivity.

Research into pyrazine-benzothiazole conjugates has also highlighted the importance of the linker between the pyrazine-2-carboxamide core and other heterocyclic systems. It was observed that an unsubstituted methylene (B1212753) linker between the pyrazinecarboxamide and benzothiazole (B30560) rings resulted in higher antiviral properties compared to substituted linkers. nih.gov

The following table presents data on the antiviral activity of selected pyrazine-2-carboxamide derivatives against SARS-CoV-2, illustrating the impact of carboxamide modifications.

| Compound | Structure | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| Favipiravir | 6-fluoro-3-hydroxypyrazine-2-carboxamide | - | - | 3.837 |

| 12a | N-(1-(Benzo[d]thiazol-2-yl)ethyl)pyrazine-2-carboxamide | 0.2064 | - | - |

| 12i | (S)-N-(1-(Benzo[d]thiazol-2-yl)-2-phenylethyl)pyrazine-2-carboxamide | 0.3638 | 1.396 | 3.837 |

| 12h | (S)-N-(1-(Benzo[d]thiazol-2-yl)-2-(1H-indol-3-yl)ethyl)pyrazine-2-carboxamide | 2.993 | 1.142 | 0.382 |

Data sourced from a study on pyrazine conjugates against SARS-CoV-2. nih.govsemanticscholar.org

Derivatization Strategies for Enhanced Selectivity

Enhancing the selectivity of antiviral agents is crucial to minimize off-target effects and improve their therapeutic window. For this compound derivatives, several strategies are being explored. One approach involves the synthesis of conjugates where the pyrazine core is linked to other pharmacophores. For instance, pyrazine-triazole conjugates have shown significant potency against SARS-CoV-2, with some derivatives exhibiting a better selectivity index than the reference drug, favipiravir. nih.gov

Computational studies, including molecular docking, are instrumental in designing derivatives with enhanced selectivity. These studies help in understanding the binding modes of the compounds with their viral targets, such as RdRp, and identifying key interactions that can be optimized. nih.gov For example, molecular docking of a 2-oxo-pyrazine-3-carboxamide-yl nucleoside analogue with RdRp has provided insights into the binding mode and rationalized some of the observed SARs, paving the way for the design of more selective inhibitors. nih.gov

The development of prodrugs is another strategy. Favipiravir itself is a prodrug that is intracellularly converted to its active ribofuranosyl-5'-triphosphate form (favipiravir-RTP). nih.gov This targeted activation within the host cell can contribute to its selectivity.

SAR in Antimicrobial Activity

Derivatives of this compound have also been extensively studied for their antimicrobial properties, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Effects of Benzyl (B1604629), Alkyl, and Phenyl Substituents on Antimicrobial Spectrum

The nature of the substituent on the carboxamide nitrogen significantly influences the antimicrobial spectrum and potency of 3-aminopyrazine-2-carboxamide (B1665363) derivatives.

Benzyl Derivatives: A series of 3-benzylaminopyrazine-2-carboxamides were synthesized and evaluated for their antimycobacterial activity. nih.gov It was found that certain substitutions on the benzyl ring could enhance activity. For example, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide displayed an MIC of 6 µM against Mycobacterium tuberculosis H37Rv, which was comparable to the standard drug pyrazinamide (B1679903). mdpi.com However, these benzyl derivatives generally showed no significant antibacterial activity against other tested bacterial strains. nih.gov

Alkyl Derivatives: Among alkyl-substituted derivatives, an increase in the length of the carbon side chain was correlated with increased antimycobacterial and antibacterial activity. nih.gov This suggests that lipophilicity plays a role in the antimicrobial action of these compounds.

Phenyl Derivatives: Phenyl-substituted derivatives also exhibited antibacterial activity. nih.gov The most active compound against M. tuberculosis H37Rv in one study was 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide, with an MIC of 12.5 µg/mL. nih.gov

The following table summarizes the antimicrobial activity of selected N-substituted 3-aminopyrazine-2-carboxamides.

| Compound | R-Substituent | MIC (µg/mL) vs M. tuberculosis H37Rv | Antibacterial Activity | Antifungal Activity |

| 10 | n-butyl | 25 | Yes | Yes |

| 16 | 4-ethoxyphenyl | 25 | Yes | Yes |

| 17 | 2,4-dimethoxyphenyl | 12.5 | Yes | Yes |

| 20 | 4-(trifluoromethyl)phenyl | 50 | Yes | Yes |

| Benzyl Derivatives (general) | - | Varied | No | Yes |

Data sourced from a study on N-substituted 3-aminopyrazine-2-carboxamides. nih.gov

Correlation between Hydrogen Bonding Capabilities and Antimicrobial Activity

The hydrogen bonding capabilities of this compound derivatives are believed to be crucial for their antimicrobial activity. The carboxamide group itself is a key pharmacophoric feature, with the carbonyl group often acting as a hydrogen bond acceptor. mdpi.com Molecular docking studies of these derivatives with mycobacterial enoyl-ACP reductase (InhA), a potential target, have shown that the pyrazine carboxamide group plays a vital role in forming important interactions with amino acid residues such as Tyr 158 and the NAD+ cofactor. mdpi.com

Substituents on the pyrazine core can further stabilize the inhibitor within the active site through additional interactions. mdpi.com While a direct quantitative correlation between hydrogen bonding strength and antimicrobial activity across a broad spectrum of these derivatives is not extensively documented in the reviewed literature, the consistent observation of key hydrogen bonding interactions in active compounds from docking studies strongly supports this relationship. The ability of the molecule to form a stable complex with the target enzyme via hydrogen bonds is a recurring theme in the proposed mechanisms of action. mdpi.comresearchgate.net

Structure-Activity Relationship in Corrosion Inhibition Potential

The investigation into the structure-activity relationship (SAR) of this compound and its derivatives as corrosion inhibitors is a specialized area of research focused on understanding how the molecular structure of these compounds influences their ability to protect metallic surfaces from corrosion. While direct and extensive SAR studies on a broad series of this compound derivatives for corrosion inhibition are not widely published, valuable insights can be drawn from research on closely related pyrazine carboxamide and other heterocyclic corrosion inhibitors. The fundamental principle of SAR in this context is to identify the key molecular features that enhance the adsorption of the inhibitor onto the metal surface, thereby forming a protective barrier against corrosive agents.

The corrosion inhibition efficiency of pyrazine derivatives is significantly influenced by their molecular and electronic properties. kfupm.edu.sa The presence of heteroatoms like nitrogen and oxygen, the pyrazine ring's aromaticity, and the nature of substituent groups all play a crucial role in the interaction between the inhibitor and the metal surface. The primary mechanism of inhibition involves the adsorption of the inhibitor molecules onto the metal, which can occur through physical adsorption (electrostatic interactions) or chemical adsorption (coordinate bond formation between the d-orbitals of the metal and the lone pair electrons of the heteroatoms).

Research on various pyrazine derivatives has demonstrated that their effectiveness as corrosion inhibitors is dependent on their chemical composition and the presence of specific functional groups. nih.gov For instance, a study on eight different pyrazine derivatives revealed that pyrazine carboxamide exhibited the highest corrosion inhibition efficiency among the tested compounds. kfupm.edu.sa This suggests that the carboxamide group (-CONH2) plays a significant role in enhancing the protective properties of the pyrazine core. The inhibition efficiencies of these molecules were found to be correlated with their electronic properties, such as the energy of the lowest unoccupied molecular orbital (E

The general structure of a this compound derivative allows for modifications at several positions, primarily on the amino group and the hydroxamic acid moiety. The introduction of different substituents can alter the electron density distribution within the molecule, its steric properties, and its solubility, all of which can affect its performance as a corrosion inhibitor.

Interactive Data Table: Corrosion Inhibition Efficiency of Pyrazine Derivatives

The following table summarizes the findings from a study on various pyrazine derivatives, highlighting the superior performance of Pyrazine Carboxamide.

| Compound Name | Structure | Inhibition Efficiency (%) |

| Pyrazine | Moderate | |

| Methylpyrazine | Moderate | |

| 2,5-Dimethylpyrazine | Moderate-High | |

| 2-Aminopyrazine | High | |

| Pyrazine Carboxamide | Very High | |

| 2-Chloropyrazine | Low | |

| 2,3-Dichloropyrazine | Low | |

| Tetramethylpyrazine | Moderate-High |

Note: The qualitative inhibition efficiency levels are based on comparative studies of pyrazine derivatives.

Based on the principles of corrosion inhibition by heterocyclic compounds and the available data on pyrazine derivatives, the following SAR can be inferred for this compound derivatives:

The Pyrazine Ring: The pyrazine ring itself is a key contributor to the inhibitory action due to its aromatic nature and the presence of two nitrogen atoms. These nitrogen atoms can act as adsorption centers on the metal surface.

The Amino Group (-NH2): The amino group at the 3-position is an electron-donating group, which increases the electron density on the pyrazine ring. This enhanced electron density can facilitate stronger adsorption onto the metal surface, thereby improving inhibition efficiency. The synthesis of various N-substituted 3-aminopyrazine-2-carboxamides has been reported, indicating that modifications at this position are feasible. nih.govnih.gov The nature of the substituent on the amino group (e.g., alkyl, aryl) would influence the steric hindrance and electronic effects, thus modulating the inhibitory action.

The N-hydroxypyrazine-2-carboxamide Moiety: This functional group is crucial for the compound's activity. The oxygen and nitrogen atoms in the carboxamide and hydroxylamine (B1172632) groups provide additional sites for coordination with the metal surface. The presence of the carboxamide group, as seen in the high efficiency of pyrazine carboxamide, is particularly beneficial. kfupm.edu.sa

Influence of Substituents: The introduction of different functional groups onto the pyrazine ring or the N-substituent of the carboxamide can have a significant impact.

Electron-donating groups (e.g., -OCH3, -CH3) are generally expected to increase the inhibition efficiency by increasing the electron density at the adsorption centers. researchgate.net

Electron-withdrawing groups (e.g., -Cl, -NO2) might decrease the inhibition efficiency by reducing the electron-donating ability of the molecule.

Bulkiness of Substituents: Large and bulky substituents can increase the surface area covered by a single molecule, which could enhance the protective barrier. However, they might also introduce steric hindrance, potentially interfering with the optimal orientation for adsorption on the metal surface. Studies on related heterocyclic inhibitors have shown that an increase in the length of an alkyl chain in a substituent can lead to increased inhibition efficiency up to a certain point. nih.gov

Preclinical Efficacy Studies of 3 Amino N Hydroxypyrazine 2 Carboxamide and Its Analogs

In Vitro Antiviral Spectrum and Potency Profiling

The in vitro antiviral activity of 3-Amino-N-hydroxypyrazine-2-carboxamide analogs has been evaluated against a wide array of viruses, demonstrating a particular potency against RNA viruses.

Efficacy against RNA Viruses (e.g., Influenza A/B/C, Zika Virus, Ebola Virus, SARS-CoV-2, Chikungunya Virus)

Analogs of this compound, particularly 3-hydroxypyrazine-2-carboxamide (B1682577) (also known as T-1105), have shown significant inhibitory effects against several RNA viruses.

Influenza Virus: T-1105, a structural analog of favipiravir (B1662787), has demonstrated antiviral activity against influenza virus A/PR/8/34 (H1N1). The compound, similar to favipiravir, functions by inhibiting the viral RNA-dependent RNA polymerase (RdRp) after being converted to its active nucleoside 5'-triphosphate form (T-1105-RTP). Another analog, 6-fluoro-3-hydroxypyrazine-2-carboxamide (favipiravir or T-705), has shown potent in vitro inhibitory activity against influenza A, B, and C viruses, with 50% inhibitory concentrations (IC50) ranging from 0.013 to 0.48 μg/ml in plaque reduction assays. researchgate.net This compound was also active against neuraminidase inhibitor-resistant and some amantadine-resistant viruses. researchgate.net

Zika Virus: In vitro studies using Vero cells have confirmed the efficacy of 3-hydroxypyrazine-2-carboxamide (T-1105) against the Zika virus. Research indicates that T-1105 significantly reduces cell death associated with the virus, with a reported half-maximal effective concentration (EC50) of 97.5 ± 6.8 µmol/L.

Ebola Virus (EBOV): Pyrazine-carboxamide derivatives have been investigated for activity against a variety of RNA viruses, including the Ebola virus. nih.gov While specific data for this compound is not detailed, the broader class of compounds is recognized for its potential against filoviruses.

SARS-CoV-2: Several analogs have been assessed for their activity against SARS-CoV-2. A derivative named cyanorona-20 ((E)-N-(4-cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide) exhibited very significant anti-COVID-19 activity with an EC50 value of approximately 0.45 μM. In other research, a novel series of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides was evaluated, where the benzodioxan derivative (compound 29) showed potent anti-SARS-CoV-2 activity with an EC50 of 0.0519 µM.

Chikungunya Virus (CHIKV): The development of potent inhibitors for CHIKV is a critical area of research. nih.govfrontiersin.org While direct efficacy data for this compound is limited, studies on related structures are ongoing. For instance, research on synthetic 3-amino-2-thiocyanato-α, β-unsaturated carbonyl compounds identified a molecule with strong anti-CHIKV activity, showing a half-maximal inhibitory concentration (IC50) of 0.4315 μM. nih.gov

Interactive Table: In Vitro Antiviral Efficacy of Analogs

| Compound/Analog | Target Virus | Cell Line | Potency (EC₅₀/IC₅₀) |

|---|---|---|---|

| 6-Fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir/T-705) | Influenza A, B, C | MDCK | 0.013 - 0.48 µg/mL (IC₅₀) |

| 3-Hydroxypyrazine-2-carboxamide (T-1105) | Zika Virus | Vero | 97.5 ± 6.8 µM (EC₅₀) |

| (E)-N-(4-cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide (Cyanorona-20) | SARS-CoV-2 | Vero E6 | 0.45 µM (EC₅₀) |

| Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (Compound 29) | SARS-CoV-2 | Vero | 0.0519 µM (EC₅₀) |

| 3-amino-2-thiocyanato-α, β-unsaturated carbonyl (Compound 3g) | Chikungunya Virus | Vero CCL-81 | 0.4315 μM (IC₅₀) |

Comparative In Vitro Efficacy with Reference Antiviral Agents

Comparative studies have been essential in benchmarking the potency of these novel compounds against established antiviral drugs.

The efficiency of in vitro activation of 3-hydroxypyrazine-2-carboxamide (T-1105) to its active triphosphate form is highly dependent on the cell line used, a factor that distinguishes it from favipiravir. In Madin-Darby canine kidney (MDCK) cells, T-1105 demonstrated superior activation, with the concentration of its active metabolite (T-1105-RTP) being four times higher than that of favipiravir's active form at equivalent concentrations. Conversely, this enhanced activation was not observed in A549 and Vero cells.

Against SARS-CoV-2, the derivative cyanorona-20 was found to be significantly more potent than existing antivirals. It was reported to be 209-fold more potent than favipiravir and 45-fold more potent than remdesivir (B604916) in in vitro assays.

Interactive Table: Comparative In Vitro Potency

| Compound | Target Virus | Comparison Drug | Relative Potency |

|---|---|---|---|

| 3-Hydroxypyrazine-2-carboxamide (T-1105) | Influenza A Virus | Favipiravir | 4x higher activation in MDCK cells |

| (E)-N-(4-cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide (Cyanorona-20) | SARS-CoV-2 | Favipiravir | 209-fold more potent |

| (E)-N-(4-cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide (Cyanorona-20) | SARS-CoV-2 | Remdesivir | 45-fold more potent |

In Vivo Antiviral Efficacy in Animal Models

Following promising in vitro results, the efficacy of these compounds has been assessed in various animal models of viral infection.

Evaluation in Rodent Models of Viral Infection

Rodent models, particularly mice, are frequently used for the initial in vivo evaluation of antiviral candidates. noblelifesci.comnih.govcriver.com The analog 6-fluoro-3-hydroxypyrazine-2-carboxamide (favipiravir/T-705) has demonstrated potent inhibitory activity against RNA viruses not just in vitro but also in vivo. researchgate.net In a lethal infection model, mice infected with influenza virus A/PR/8/34 showed a significant reduction in mean pulmonary virus yields and mortality rates when treated orally with T-705. researchgate.net While mice are a standard model, their natural susceptibility to human influenza strains can be limited, sometimes requiring mouse-adapted viral strains for efficacy testing. criver.com

Assessment in Larger Animal Models (e.g., Guinea Pigs, Pigs, Non-Human Primates)

To better predict human outcomes, larger animal models are employed. nih.gov A study investigating the antiviral activity of the pyrazinecarboxamide derivative T-1105 against Foot-and-Mouth Disease Virus (FMDV) used a domestic pig model. nih.gov In this research, T-1105 was administered orally to pigs either before or after inoculation with FMDV. nih.gov The results were significant, as none of the pigs treated with T-1105 developed clinical signs of the disease. nih.gov Furthermore, no infectious virus was detected in their sera or tissues, indicating that the administration of T-1105 was highly effective in protecting pigs from FMDV infection. nih.gov Ferrets are also considered a valuable model for influenza studies because they can be infected with non-adapted human strains and exhibit clinical symptoms similar to humans. criver.com

Antimicrobial Efficacy Assessments

In addition to antiviral properties, various derivatives of 3-aminopyrazine-2-carboxamide (B1665363) have been synthesized and evaluated for their antimicrobial activity. nih.govnih.gov These studies have revealed a spectrum of efficacy against mycobacteria, bacteria, and fungi.

A series of N-substituted 3-aminopyrazine-2-carboxamides demonstrated notable antimycobacterial activity. nih.govnih.gov The most active compound against Mycobacterium tuberculosis H37Rv was identified as 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide, with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL (46 µM). nih.gov Another study on 3-acylaminopyrazine-2-carboxamides found that 4'-substituted 3-(benzamido)pyrazine-2-carboxamides were the most active, with MIC values ranging from 1.95 to 31.25 µg/mL against various mycobacterial strains, including multidrug-resistant ones. mdpi.com

Antibacterial activity was observed for phenyl and alkyl derivatives of 3-aminopyrazine-2-carboxamides, whereas benzyl (B1604629) derivatives were inactive. nih.govnih.gov The phenyl derivative with a 4-CF3 substituent (compound 20) was active against Staphylococcus aureus with a MIC of 31.25 µM. nih.gov In a different series of 3-benzylaminopyrazine-2-carboxamides, moderate activity was noted against Enterococcus faecalis and Staphylococcus aureus. mdpi.com

Antifungal activity was also reported in all structural subtypes of N-substituted 3-aminopyrazine-2-carboxamides, primarily against Trichophyton interdigitale and Candida albicans. nih.govnih.gov However, in a separate study of 3-benzylaminopyrazine-2-carboxamides, no activity was detected against the tested fungal strains. mdpi.com

Interactive Table: In Vitro Antimicrobial Activity of 3-Aminopyrazine-2-carboxamide Derivatives

| Compound/Analog Series | Target Organism | Activity (MIC) |

|---|---|---|

| 3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 12.5 µg/mL (46 µM) |

| 4'-Substituted 3-(benzamido)pyrazine-2-carboxamides | Mycobacterial Strains | 1.95 - 31.25 µg/mL |

| 3-Amino-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide | Staphylococcus aureus | 31.25 µM |

| 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 6 µM |

| N-Substituted 3-aminopyrazine-2-carboxamides | Trichophyton interdigitale | Active (MICs varied) |

| N-Substituted 3-aminopyrazine-2-carboxamides | Candida albicans | Active (MICs varied) |

In Vitro Antimycobacterial Activity (e.g., against Mycobacterium tuberculosis H37Rv, M. kansasii)

The in vitro antimycobacterial efficacy of N-substituted 3-aminopyrazine-2-carboxamide analogs was assessed against several mycobacterial strains, including the prominent Mycobacterium tuberculosis H37Rv and Mycobacterium kansasii. nih.govnih.gov

Among the tested compounds, the phenyl derivatives showed notable activity. Specifically, 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide was identified as the most potent compound against M. tuberculosis H37Rv, with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL (46 µM). nih.govnih.gov For the alkyl derivatives, a clear trend was observed where the antimycobacterial activity against both M. tuberculosis and M. kansasii increased with the lengthening of the carbon side chain. nih.govnih.gov

Table 1: In Vitro Antimycobacterial Activity of Selected 3-Aminopyrazine-2-carboxamide Analogs

| Compound Name | Derivative Type | Mycobacterium Strain | MIC (µM) |

|---|---|---|---|

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Phenyl | M. tuberculosis H37Rv | 46 |

| 3-amino-N-hexylpyrazine-2-carboxamide | Alkyl | M. tuberculosis H37Rv | >500 |

| 3-amino-N-heptylpyrazine-2-carboxamide | Alkyl | M. tuberculosis H37Rv | 500 |

| 3-amino-N-octylpyrazine-2-carboxamide | Alkyl | M. tuberculosis H37Rv | 250 |

| 3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | Phenyl | M. kansasii | 119 |

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Phenyl | M. kansasii | 183 |

Data sourced from Zemanová et al., 2019. nih.gov

In Vitro Antibacterial Activity

The antibacterial potential of these 3-aminopyrazine-2-carboxamide analogs was evaluated against a panel of bacterial strains. The results indicated that antibacterial efficacy is dependent on the structural subtype of the derivative. nih.gov

Activity was observed for both phenyl and alkyl derivatives, whereas the benzyl derivatives were found to be inactive against the tested bacterial strains. nih.govnih.gov Among the phenyl derivatives, two compounds demonstrated activity against staphylococcal strains. For the alkyl derivatives, weak antibacterial activity was noted for compounds with longer alkyl chains. For instance, the compound with a six-carbon alkyl chain (hexyl) showed an MIC of 500 µM, which improved to 250 µM for the seven-carbon chain (heptyl) derivative against certain strains. nih.gov

Table 2: In Vitro Antibacterial Activity of Selected 3-Aminopyrazine-2-carboxamide Analogs

| Compound Name | Derivative Type | Bacterial Strain | MIC (µM) |

|---|---|---|---|

| 3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | Phenyl | Staphylococcus aureus | 238 |

| 3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | Phenyl | Methicillin-resistant S. aureus (MRSA) | 238 |

| 3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | Phenyl | Staphylococcus epidermidis | 238 |

| 3-amino-N-hexylpyrazine-2-carboxamide | Alkyl | Various | 500 |

| 3-amino-N-heptylpyrazine-2-carboxamide | Alkyl | Various | 250 |

Data sourced from Zemanová et al., 2019. nih.gov

In Vitro Antifungal Activity (e.g., against Trichophyton interdigitale, Candida albicans)

In contrast to the variable antibacterial results, antifungal activity was a more common feature across all structural subtypes of the 3-aminopyrazine-2-carboxamide analogs. nih.govnih.gov Significant activity was primarily observed against the dermatophyte Trichophyton interdigitale and the yeast Candida albicans. nih.govnih.gov The MIC values for antifungal activity were determined after 72 and 120 hours of incubation for T. interdigitale and after 24 and 48 hours for other fungi, with the values remaining consistent between the two time points for each pathogen. nih.gov

Table 3: In Vitro Antifungal Activity of Selected 3-Aminopyrazine-2-carboxamide Analogs

| Compound Name | Derivative Type | Fungal Strain | MIC (µM) |

|---|---|---|---|

| 3-amino-N-benzylpyrazine-2-carboxamide | Benzyl | Trichophyton interdigitale | 125 |

| 3-amino-N-octylpyrazine-2-carboxamide | Alkyl | Trichophyton interdigitale | 62.5 |

| 3-amino-N-(4-chlorophenyl)pyrazine-2-carboxamide | Phenyl | Trichophyton interdigitale | 60 |

| 3-amino-N-benzylpyrazine-2-carboxamide | Benzyl | Candida albicans | 500 |

| 3-amino-N-octylpyrazine-2-carboxamide | Alkyl | Candida albicans | 250 |

| 3-amino-N-(4-chlorophenyl)pyrazine-2-carboxamide | Phenyl | Candida albicans | 240 |

Data sourced from Zemanová et al., 2019. nih.gov

Advanced Computational and Theoretical Research on 3 Amino N Hydroxypyrazine 2 Carboxamide

Molecular Docking and Ligand-Protein Interaction Profiling with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in identifying potential biological targets and understanding the molecular basis of a ligand's activity. For derivatives of 3-aminopyrazine-2-carboxamide (B1665363), docking studies have explored a range of biological targets, suggesting potential therapeutic applications.

Research on N-substituted 3-aminopyrazine-2-carboxamide derivatives has identified Tyrosine Kinases (TKs) as potential targets. ajchem-a.com Specifically, compounds such as 3-amino-N-phenylpyrazine-2-carboxamide and 3-amino-N-(4-methylbenzyl) pyrazine-2-carboxamide have shown inhibitory activity against AXL1 and TRKA kinases. ajchem-a.com Molecular docking studies of these compounds revealed that interactions occur through hydrogen bonds and hydrophobic interactions. ajchem-a.com The nitrogen atoms of the amine group and the pyrazine (B50134) ring are crucial for forming these hydrogen bonds. ajchem-a.com

In the context of antimicrobial research, mycobacterial enzymes have been a key focus. Adenosine-mimicking derivatives of 3-aminopyrazine-2-carboxamide have been investigated as potential inhibitors of mycobacterial Prolyl-tRNA Synthetase (ProRS). mdpi.com Furthermore, docking studies of pyrazinamide (B1679903) derivatives, which share the pyrazine carboxamide core, have been performed against the mycobacterial enoyl-ACP reductase (InhA), a key enzyme in fatty acid synthesis. mdpi.comnih.gov These studies help to rationalize the structure-activity relationships of these compounds and guide the design of more potent antimycobacterial agents. mdpi.com

Below is a table summarizing the potential biological targets for the 3-aminopyrazine-2-carboxamide scaffold and the key interacting residues identified through molecular docking studies.

| Target Protein | Organism | Potential Therapeutic Area | Key Interacting Residues/Interactions |

| Tyrosine Kinase (AXL1, TRKA) | Homo sapiens | Oncology | Hydrogen bonds via amine and pyrazine nitrogen; hydrophobic interactions. ajchem-a.com |

| Prolyl-tRNA Synthetase (ProRS) | Mycobacterium sp. | Antimycobacterial | Not specified in the provided search results. |

| Enoyl-ACP Reductase (InhA) | Mycobacterium tuberculosis | Antimycobacterial | Shared binding interactions with known InhA inhibitors. mdpi.comnih.gov |

Advanced Molecular Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. These simulations offer insights into the stability of the complex, conformational changes, and the role of solvent molecules. While specific MD simulation studies on 3-Amino-N-hydroxypyrazine-2-carboxamide are not widely available, research on structurally related pyrazine and carboxamide-containing compounds provides a framework for understanding its potential dynamic behavior.

For instance, MD simulations have been effectively used to study the stability of pyrazole-carboxamide derivatives in complex with human carbonic anhydrase (hCA) isozymes I and II. nih.govnih.gov These simulations, typically run for durations such as 50 nanoseconds, analyze the root-mean-square deviation (RMSD) of the protein and ligand to assess the stability of the complex. nih.govnih.gov Minor conformational changes and fluctuations observed in these simulations can indicate a stable binding mode. nih.govnih.gov

Furthermore, low-mode molecular dynamics has been employed to predict the three-dimensional structures of N-substituted 3-aminopyrazine-2-carboxamides. nih.gov This method helps in understanding the conformational preferences of these molecules, which is a crucial first step before docking and subsequent MD simulations with a biological target.

The table below outlines the typical parameters and insights gained from MD simulations of compounds structurally related to this compound.

| Simulation Aspect | Typical Parameters/Methods | Insights Gained |

| System Setup | Ligand-protein complex solvated in a water box with counter-ions. | Mimics physiological conditions. |

| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system. |

| Simulation Time | Nanoseconds (e.g., 50 ns) | Allows for the observation of dynamic events. nih.govnih.gov |

| Analysis | RMSD, RMSF, Hydrogen Bond Analysis, MM/PBSA or MM/GBSA | Stability of the complex, flexibility of residues, key interactions, and binding free energy estimation. |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for a desired effect.

Several QSAR and QSPR studies have been conducted on pyrazine derivatives, providing a basis for understanding the potential applications of such models to this compound.

A 2D-QSPR study on a series of 78 pyrazine derivatives successfully modeled their odor thresholds. ijournalse.orgijournalse.org This study utilized multiple linear regression (MLR) and descriptors calculated using Density Functional Theory (DFT). ijournalse.orgijournalse.org The resulting models demonstrated good predictive power, indicating that electronic and quantum chemical descriptors are key to the odor properties of these compounds. ijournalse.orgijournalse.org A 3D-QSPR study on the same set of compounds using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) further refined the understanding of the structure-odor relationship. researchgate.net

In the realm of therapeutic applications, QSAR models have been developed for pyrazine derivatives with antiproliferative activity. semanticscholar.org These studies have employed both MLR and non-linear methods like Artificial Neural Networks (ANN) to build predictive models. semanticscholar.org Such models can aid in the virtual screening and design of novel anticancer agents. semanticscholar.org For antimicrobial applications, QSAR studies on pyridothienopyrimidine derivatives against Pseudomonas aeruginosa have shown that properties like lipophilicity (Log S), the energy of the lowest unoccupied molecular orbital (ELUMO), and molar refractivity (MR) are important for activity. fip.org

The following table summarizes the key aspects of QSAR/QSPR studies on pyrazine derivatives.

| Study Type | Compound Class | Modeled Property/Activity | Statistical Method | Key Descriptors |

| 2D-QSPR | Pyrazine derivatives | Odor Threshold | Multiple Linear Regression (MLR) | Electronic and quantum chemical descriptors (from DFT) ijournalse.orgijournalse.org |

| 3D-QSPR | Pyrazine derivatives | Odor Threshold | CoMFA, CoMSIA | Steric and electrostatic fields researchgate.net |

| QSAR | Pyrazine derivatives | Antiproliferative Activity | MLR, Artificial Neural Network (ANN) | Not specified in the provided search results. semanticscholar.org |

| QSAR | Pyridothienopyrimidine derivatives | Antimicrobial Activity | MLR | Log S, ELUMO, Molar Refractivity (MR) fip.org |

Theoretical Prediction of Adsorption Mechanisms in Material Science Applications

The unique electronic properties of the pyrazine ring make its derivatives interesting candidates for applications in material science, particularly as components of functional materials or as corrosion inhibitors. Theoretical studies can predict how these molecules will interact with and adsorb onto various surfaces.

Computational studies have investigated the adsorption of pyrazine-based ligands on graphene-supported transition metals for applications in catalysis. rsc.org For example, the use of these materials as single-atom catalysts for the nitrogen reduction reaction has been explored. rsc.org These studies typically use DFT to calculate the adsorption Gibbs free energy and to analyze the bond lengths between the adsorbate and the surface, providing insights into the stability and nature of the adsorption (physisorption vs. chemisorption). rsc.org

The adsorption of various pollutants, such as arsenic species, on graphene-based single-atom iron adsorbents has also been studied using DFT and ab initio molecular dynamics (AIMD) simulations. rsc.org Such studies are crucial for developing new materials for environmental remediation. The adsorption of organic molecules on metal surfaces is also a significant area of research for preventing corrosion. While specific studies on this compound are not yet prevalent, the methodologies used for other heterocyclic compounds can be readily applied.

The table below details the computational approaches and key findings in the theoretical study of the adsorption of pyrazine-related molecules on material surfaces.

| Adsorbate | Surface Material | Computational Method | Key Findings |

| Pyrazine-based ligands | Graphene-supported transition metals | Density Functional Theory (DFT) | Calculation of adsorption Gibbs free energy and bond lengths to determine stable adsorption configurations. rsc.org |

| Arsenic pollutants | Graphene-based single-atom iron adsorbents | DFT, Ab Initio Molecular Dynamics (AIMD) | Investigation of adsorption characteristics and competitive adsorption behaviors. rsc.org |

| Boron adatom | Graphene | DFT, Molecular Dynamics (MD) | Evaluation of adsorption energy and barriers to adsorption and migration. researchgate.netarxiv.orgfrontiersin.org |

Analytical Methodologies for Research and Quantitative Analysis

Chromatographic Techniques for Separation, Isolation, and Purity Assessment

Chromatographic methods are central to the separation and purification of "3-Amino-N-hydroxypyrazine-2-carboxamide" from reaction mixtures and for the assessment of its purity.

Thin-Layer Chromatography (TLC) is a commonly utilized technique for monitoring the progress of chemical reactions that synthesize "this compound". Its simplicity and speed allow for the rapid qualitative assessment of the presence of the target compound and the consumption of starting materials.

For the isolation and purification of "this compound", column chromatography is a documented method. A typical stationary phase and mobile phase system used for this purpose is detailed below:

| Stationary Phase | Mobile Phase (Eluent) | Ratio (v/v) |

| Silica Gel | Ethyl Acetate : Petroleum Ether | 2 : 1 |

While High-Performance Liquid Chromatography (HPLC) is a standard and powerful technique for the purity assessment and quantification of pharmaceutical compounds, specific HPLC methods developed exclusively for "this compound" are not extensively detailed in readily available scientific literature. However, based on the compound's structure, a reverse-phase HPLC method would likely be applicable, utilizing a C18 column with a mobile phase consisting of a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727).

Advanced Spectroscopic and Spectrometric Methods for Quantitative Analysis

Spectroscopic and spectrometric techniques are vital for the structural elucidation and quantitative analysis of "this compound".